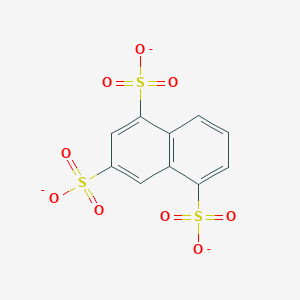![molecular formula C20H24N2O4 B221277 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid, also known as ETPI, is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. ETPI belongs to a class of compounds known as pyrroloindolizines, which have been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and DNA repair. This compound has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-viral effects. This compound has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid in lab experiments is its versatility. This compound can be used in a wide range of research applications, including cancer research, inflammation research, and drug metabolism studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid. One area of interest is the development of more efficient synthesis methods for this compound and related pyrroloindolizine compounds. Another area of interest is the identification of the specific signaling pathways and molecular targets through which this compound exerts its biological effects. Finally, there is a need for further studies to determine the safety and toxicity of this compound in vivo, which will be important for the development of this compound-based therapeutics.
合成方法
The synthesis of 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid involves a multi-step process that starts with the preparation of the pyrrolo[3,2-f]indolizine core structure. This is achieved by the reaction of 2,3-dimethyl-1,3-butadiene with 2-amino-3-bromo-5-methylpyridine in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including bromination, reduction, and esterification, to yield the final product, this compound.
科学研究应用
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-6-26-20(25)19-11(3)18-13(5)22-12(4)14(7-8-17(23)24)10(2)16(22)9-15(18)21-19/h9,12H,6-8H2,1-5H3,(H,23,24) |
InChI 键 |
NZIREZADYHKDAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N3C(C(=C(C3=CC2=N1)C)CCC(=O)O)C)C)C |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N3C(C(=C(C3=CC2=N1)C)CCC(=O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)







